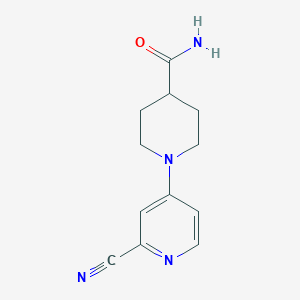
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine, also known as DMPY, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPY has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been shown to inhibit the growth of various pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it exhibits various biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential applications in treating various diseases, including cancer and infectious diseases. Additionally, research can be conducted to optimize its pharmacokinetic properties and improve its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine can be achieved through various methods, including the reaction of 3,4-dimethylphenyl isocyanide with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base. Another method involves the reaction of 3,4-dimethylphenyl isocyanide with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine has been found to have anti-microbial activity against various pathogens.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-5-11(6-9(8)2)12-7-10(3)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLSEDSXAIBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-methylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)
![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)

![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)


![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)

